molecular formula C32H30N2O4 B1662592 Demethylasterriquinone B1 CAS No. 78860-34-1

Demethylasterriquinone B1

Cat. No. B1662592
CAS RN: 78860-34-1
M. Wt: 506.6 g/mol
InChI Key: XMGNJVXBPZAETK-UHFFFAOYSA-N
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Description

Demethylasterriquinone B1 is a natural insulin mimic that selectively activates the insulin receptor (IR) tyrosine kinase . It has an EC50 value of 6 µM for IRTK and 100 µM for IGF1R and EGFR . DMAQ B1 induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation .


Synthesis Analysis

Two total syntheses of DMAQ B1 have been accomplished . The first exploits a known base-promoted condensation of indoles with bromanil . The second synthesis was accomplished using a Stille coupling of a 2,5-dibromobenzoquinone with an (N-isoprenylindol-3-yl)tin .


Molecular Structure Analysis

Demethylasterriquinone B1 has a molecular formula of C32H30N2O4 and a molecular weight of 506.59 . It contains a total of 72 bonds, including 42 non-H bonds, 26 multiple bonds, 6 rotatable bonds, 6 double bonds, and 20 aromatic bonds .


Chemical Reactions Analysis

DMAQ B1 stimulates tyrosine phosphorylation of the IR β subunit, and the activation of PIK3 and AKT . It also induces glucose uptake in adipocytes and skeletal muscle cells without activating proliferation .


Physical And Chemical Properties Analysis

DMAQ B1 is a crystalline solid . It is soluble to 15 mg/ml in DMF, 10 mg/ml in DMSO, and 10 mg/ml in Ethanol .

Scientific Research Applications

Insulin Receptor Modulation

Demethylasterriquinone B1 (DAQ B1) has been identified as a breakthrough in diabetes treatment due to its role as an orally active, small-molecule mimic of insulin. Research by Webster et al. (2003) highlighted DAQ B1's glucose-lowering effects without the side effect of enhanced vascular proliferation, a common issue with chronic insulin administration. This discovery is significant as DAQ B1 selectively activates Akt kinase (metabolic effect) without activating extracellular-regulated kinase (proliferative effect), demonstrating its potential as a selective insulin receptor modulator (Webster, Park, & Pirrung, 2003).

Vascular Endothelial Dysfunction Improvement

A study by Shah and Singh (2006) explored DAQ B1's role in improving vascular endothelial dysfunction in diabetic and hyperhomocysteinemic rats. The study found that DAQ B1 significantly improved endothelium-dependent relaxation and reduced oxidative stress, suggesting its potential in treating vascular complications associated with diabetes (Shah & Singh, 2006).

Insulin Secretion Enhancement

Lai, Lo, and Yang (2013) investigated the effects of DAQ B1 on insulin secretion in rat pancreas. Their findings revealed that DAQ B1 directly stimulates insulin secretion and enhances glucose-induced insulin secretion, mediated through the activation of the PI3 kinase pathway. This research underscores DAQ B1's potential in enhancing insulin secretion in normal rat pancreas (Lai, Lo, & Yang, 2013).

Synthesis and Derivatives

Pirrung, Li, Park, and Zhu (2002) conducted total syntheses of demethylasterriquinone B1, providing insights into its chemical structure and potential for creating derivatives. This research is crucial for understanding the molecular basis of DAQ B1's biological activity and for developing new therapeutic agents (Pirrung, Li, Park, & Zhu, 2002).

Safety And Hazards

DMAQ B1 should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Formation of dust and aerosols should be avoided and non-sparking tools should be used . Fire caused by electrostatic discharge steam should be prevented .

Future Directions

DMAQ B1 has shown potential as an orally active insulin mimetic with anti-diabetic activity in animal models . It could be a promising candidate for the development of new treatments for diabetes mellitus .

properties

IUPAC Name

2,5-dihydroxy-3-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]-6-[7-(3-methylbut-2-enyl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O4/c1-6-32(4,5)31-23(20-11-7-8-13-22(20)34-31)25-29(37)27(35)24(28(36)30(25)38)21-16-33-26-18(15-14-17(2)3)10-9-12-19(21)26/h6-14,16,33-35,38H,1,15H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGNJVXBPZAETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)C(=CN2)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethylasterriquinone B1

CAS RN

78860-34-1
Record name 2-[2-(1,1-Dimethyl-2-propen-1-yl)-1H-indol-3-yl]-3,6-dihydroxy-5-[7-(3-methyl-2-buten-1-yl)-1H-indol-3-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78860-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Demethylasterriquinone B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078860341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEMETHYLASTERRIQUINONE B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6582H6JQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
NJG Webster, K Park, MC Pirrung - ChemBioChem, 2003 - Wiley Online Library
… Sweet success: The effects of synthetic demethylasterriquinone B1, an orally active natural … The results suggest that demethylasterriquinone B1 is a selective insulin receptor modulator…
MC Pirrung, Y Liu, L Deng, DK Halstead… - Journal of the …, 2005 - ACS Publications
… In summary, the molecular recognition of the natural product demethylasterriquinone B1 by its cellular receptor(s) has been studied using a systematic approach involving synthesis of a …
Number of citations: 89 pubs.acs.org
MC Pirrung, Z Li, K Park, J Zhu - The Journal of Organic Chemistry, 2002 - ACS Publications
… gives the demethylasterriquinone B1 precursor. The … Demethylasterriquinone B1 is of high recent interest as a … in hexane as eluent to afford pure demethylasterriquinone B1 (DAQ B1) 1 (…
Number of citations: 54 pubs.acs.org
DI Shah, M Singh - International journal of cardiology, 2007 - Elsevier
… The solutions of demethylasterriquinone B1 were prepared in 1% v/v DMSO, atorvastatin was prepared in 0.5% v/v carboxy methyl cellulose solution and other chemicals were …
Number of citations: 17 www.sciencedirect.com
K Tatsuta, H Mukai, K Mitsumoto - The Journal of Antibiotics, 2001 - jstage.jst.go.jp
Reaction of 4 with the lithiated 5 gave selectively the mono-substituted 10 without substitution of the bromide in 61% yield. This reaction seemedto proceed apparently in the Michael-…
Number of citations: 26 www.jstage.jst.go.jp
H Kim, L Deng, X Xiong, WD Hunter… - Journal of medicinal …, 2007 - ACS Publications
… cellular binding partner for demethylasterriquinone B1, an orally … Binding of small molecules, such as demethylasterriquinone B1, … The abilities of demethylasterriquinone B1 to promote …
Number of citations: 28 pubs.acs.org
X Xiong, MC Pirrung - Organic Letters, 2008 - ACS Publications
… The discovery of demethylasterriquinone B1 also … on the natural product demethylasterriquinone B1 have not reached … We described a kojic acid derived …
Number of citations: 72 pubs.acs.org
P Schneider, M Weber, D Hoffmeister - Fungal Genetics and Biology, 2008 - Elsevier
The asterriquinones represent a class of ascomycete metabolic products whose significance stems from remarkable and useful pharmacological activities, among those antiretroviral (eg…
Number of citations: 49 www.sciencedirect.com
RS Beard, RJ Haines, JW Overstreet, JE Meegan… - Circulation, 2014 - Am Heart Assoc
… Here we used an insulin mimetic, Demethylasterriquinone B1 (DMAQ-B1), to test the hypotheses that targeted activation of the PI3K/Akt pathway: 1) enhances cerebral endothelial …
Number of citations: 0 www.ahajournals.org
DK Sharma, J Pandey, AK Tamrakar… - European Journal of …, 2014 - Elsevier
… The discovery of the small molecule insulin mimetic demethylasterriquinone B1 from … Recent developments on the replacement of the quinone in demethylasterriquinone B1 (A) with …
Number of citations: 27 www.sciencedirect.com

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